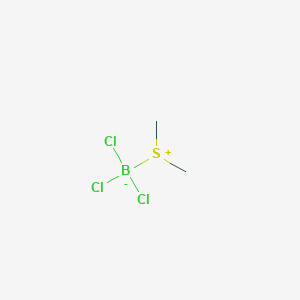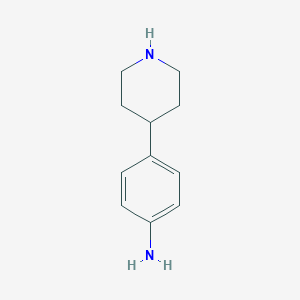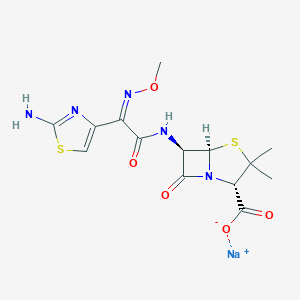
2-Atmap
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Atmap, also known as 2-(2-aminopropylamino) ethanol, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. In
Mechanism Of Action
The mechanism of action of 2-AtmapAtmap is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This results in a reduction of inflammation and the growth of cancer cells.
Biochemical And Physiological Effects
Studies have shown that 2-AtmapAtmap has a variety of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and improve cognitive function in animal models. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-AtmapAtmap in lab experiments is its well-established synthesis method. This allows for the production of large quantities of pure 2-AtmapAtmap, which is essential for conducting experiments. However, one limitation of using 2-AtmapAtmap is its potential toxicity. Care must be taken when handling this compound to avoid exposure.
Future Directions
There are many potential future directions for research on 2-AtmapAtmap. One area of interest is its potential use as a treatment for neurodegenerative disorders. Further studies are needed to determine its efficacy and safety in humans.
Another area of interest is its potential use in materials science. 2-AtmapAtmap has been shown to have excellent adhesion properties, and further research could lead to the development of new coatings and adhesives.
Conclusion:
In conclusion, 2-AtmapAtmap is a chemical compound that has potential applications in various fields. Its well-established synthesis method, mechanism of action, and biochemical and physiological effects have been studied extensively. Further research is needed to fully understand its potential applications and to determine its safety and efficacy in humans.
Synthesis Methods
2-AtmapAtmap is synthesized by reacting ethylene oxide with 1,3-diaminopropane in the presence of a catalyst. The resulting product is then purified through a series of steps to obtain pure 2-AtmapAtmap. This synthesis method has been well-established and is widely used in the scientific community.
Scientific Research Applications
2-AtmapAtmap has been studied extensively for its potential applications in various fields. In the field of medicine, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied as a potential treatment for Parkinson's disease and other neurodegenerative disorders.
In addition to its medical applications, 2-AtmapAtmap has also been studied for its potential use in the field of materials science. It has been shown to have excellent adhesion properties and has been used to create coatings for various materials.
properties
CAS RN |
115570-69-9 |
|---|---|
Product Name |
2-Atmap |
Molecular Formula |
C14H16N5NaO5S2 |
Molecular Weight |
421.4 g/mol |
IUPAC Name |
sodium;(2S,5R,6R)-6-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C14H17N5O5S2.Na/c1-14(2)8(12(22)23)19-10(21)7(11(19)26-14)17-9(20)6(18-24-3)5-4-25-13(15)16-5;/h4,7-8,11H,1-3H3,(H2,15,16)(H,17,20)(H,22,23);/q;+1/p-1/b18-6-;/t7-,8+,11-;/m1./s1 |
InChI Key |
HXIGQSRZRNYHMA-WSTSTXJISA-M |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)C(=O)[O-])C.[Na+] |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)C(=O)[O-])C.[Na+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)C(=O)[O-])C.[Na+] |
synonyms |
2-ATMAP 6-(2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido)penicillinate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




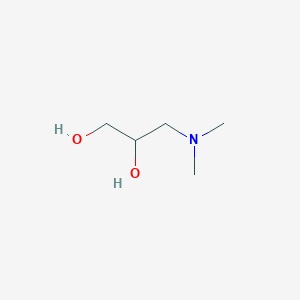
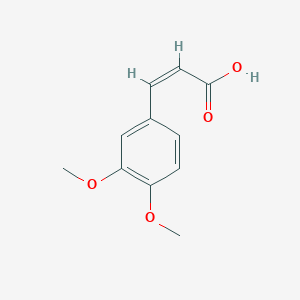
![4,11,22-Trihydroxy-2-methyl-18-oxa-16-azahexacyclo[17.2.1.03,12.05,10.013,21.016,20]docosa-1(21),3(12),4,7,10-pentaene-6,9,17-trione](/img/structure/B52034.png)
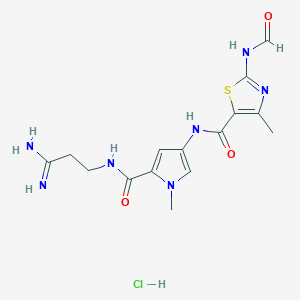
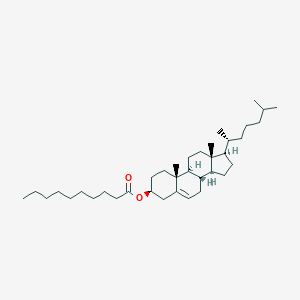
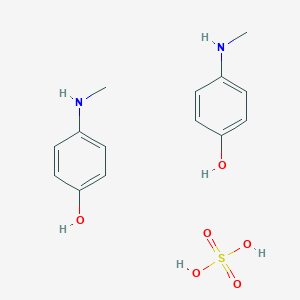
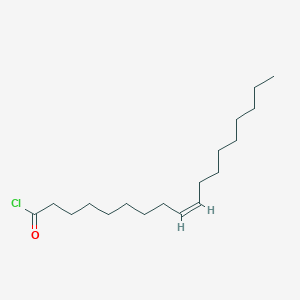

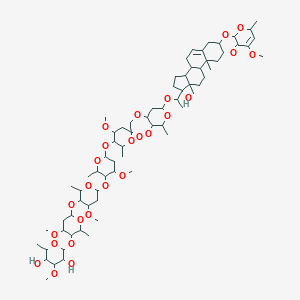
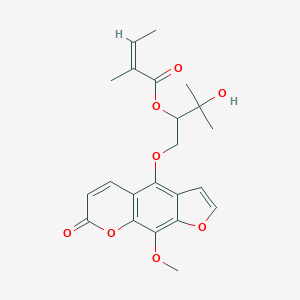
![2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B52053.png)
